2-{[(4-fluorobenzyl)thio]acetyl}-N-phenylhydrazinecarbothioamide
Overview
Description
2-{[(4-fluorobenzyl)thio]acetyl}-N-phenylhydrazinecarbothioamide is a useful research compound. Its molecular formula is C16H16FN3OS2 and its molecular weight is 349.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 349.07188265 g/mol and the complexity rating of the compound is 384. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antimicrobial Activity
2-{[(4-fluorobenzyl)thio]acetyl}-N-phenylhydrazinecarbothioamide and its derivatives have been explored for their potential in antimicrobial applications. For instance, chloro- and fluoro-substituted thiocarboxyhydrazones, including compounds similar to this compound, have demonstrated effective antimicrobial properties against various bacteria, underscoring their potential as antibacterial agents. The structural modifications by chloro- and fluoro-substitutes contribute to their biological activity, with hydrogen bonds and π···π interactions stabilizing their crystal structures (Liu, 2015).
Corrosion Inhibition
These compounds have also shown promising results in corrosion inhibition studies. Benzaldehyde thiosemicarbazone derivatives, including those with structures related to this compound, have been investigated for their role as organic corrosion inhibitors for mild steel in acidic solutions. Electrochemical measurements have indicated high efficiency, with some derivatives achieving up to 93.38% inhibition efficiency. These findings highlight the potential of such compounds in protecting metals from corrosion, attributed to the adsorption of thiosemicarbazone molecules on the metal surface (Zaidon et al., 2021).
Anticancer Properties
The exploration into anticancer properties of related compounds further exemplifies the versatility of this compound derivatives. Research into benzothiazole acylhydrazones, for instance, has revealed their potential as anticancer agents, with various substitutions on the benzothiazole scaffold modulating antitumor activity. Such studies indicate the promise of these derivatives in medicinal chemistry, particularly in developing new anticancer therapies (Osmaniye et al., 2018).
Properties
IUPAC Name |
1-[[2-[(4-fluorophenyl)methylsulfanyl]acetyl]amino]-3-phenylthiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3OS2/c17-13-8-6-12(7-9-13)10-23-11-15(21)19-20-16(22)18-14-4-2-1-3-5-14/h1-9H,10-11H2,(H,19,21)(H2,18,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTGOCXHROPQTLJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NNC(=O)CSCC2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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